4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
CAS No.: 306289-79-2
Cat. No.: VC5197416
Molecular Formula: C18H17F2N3O3S2
Molecular Weight: 425.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306289-79-2 |
|---|---|
| Molecular Formula | C18H17F2N3O3S2 |
| Molecular Weight | 425.47 |
| IUPAC Name | 4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H17F2N3O3S2/c1-3-23(4-2)28(25,26)13-7-5-11(6-8-13)17(24)22-18-21-16-14(20)9-12(19)10-15(16)27-18/h5-10H,3-4H2,1-2H3,(H,21,22,24) |
| Standard InChI Key | WWTSJNQYZBWCBN-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Introduction
The compound 4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic molecule with potential applications in medicinal chemistry and pharmacology. It belongs to the class of sulfonamide derivatives, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties. This article provides a detailed exploration of its chemical structure, synthesis, physicochemical properties, and potential biological activities.
Synthesis
The synthesis of 4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves:
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Preparation of the Benzothiazole Core: Starting from commercially available precursors like 2-amino-4,6-difluorobenzothiazole.
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Sulfonamide Functionalization: Reaction of diethylamine with sulfonyl chloride derivatives under basic conditions.
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Amide Bond Formation: Coupling the benzothiazole derivative with a benzoyl chloride or benzoic acid derivative using coupling agents such as EDCI or DCC.
This multi-step synthesis ensures high specificity and yield while maintaining the integrity of sensitive functional groups.
Biological Activities
Sulfonamide derivatives like this compound are known for their diverse biological activities:
4.1 Antimicrobial Potential
Sulfonamides are well-established antimicrobial agents due to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. The fluorinated benzothiazole moiety may enhance activity against resistant bacterial strains.
4.2 Anticancer Activity
Compounds containing benzothiazole rings have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways. The presence of fluorine atoms may further improve cell permeability and target specificity.
4.3 Enzyme Inhibition
The sulfonamide group can act as a zinc-binding moiety, making this compound a potential inhibitor of metalloproteinases or carbonic anhydrases.
Pharmacokinetics and Drug-Likeness
Preliminary in silico studies suggest favorable drug-like properties:
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Lipinski’s Rule of Five Compliance: The compound satisfies key criteria for oral bioavailability.
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ADMET Predictions:
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Low predicted toxicity.
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Moderate water solubility.
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High metabolic stability due to fluorine substituents.
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Future Research Directions
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Biological Screening: Evaluate the compound's efficacy against bacterial pathogens, cancer cell lines, and enzyme targets.
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Molecular Docking Studies: Explore binding interactions with specific protein targets such as DHPS or carbonic anhydrases.
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Structure-Activity Relationship (SAR): Investigate the impact of substituent modifications on biological activity.
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